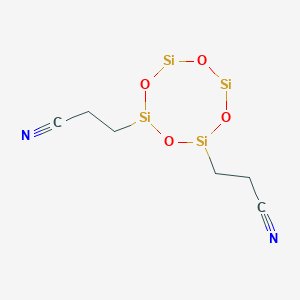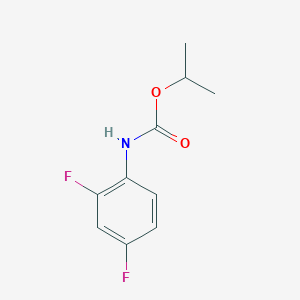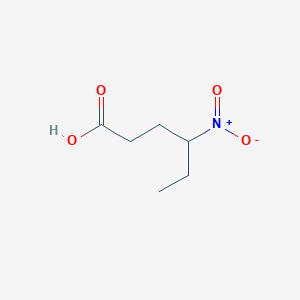
Octane-1,4,7-triyl tripropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane-1,4,7-triyl tripropanoate: is an organic compound with the molecular formula C17H30O6. It is a triester derived from octane-1,4,7-triol and propanoic acid. This compound is known for its unique structural properties, which make it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octane-1,4,7-triyl tripropanoate typically involves the esterification of octane-1,4,7-triol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Octane-1,4,7-triyl tripropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding octane-1,4,7-triol and propanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, forming new esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Octane-1,4,7-triol and propanoic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Octane-1,4,7-triyl tripropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of octane-1,4,7-triyl tripropanoate primarily involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved by enzymes such as esterases, leading to the release of octane-1,4,7-triol and propanoic acid. These reactions are crucial in various biological and chemical processes.
Comparaison Avec Des Composés Similaires
Heptane-1,4,7-triyl tripropanoate: Similar structure but with a heptane backbone.
Octane-1,4,7-triyl triacetate: Similar structure but with acetate groups instead of propanoate.
Uniqueness: Octane-1,4,7-triyl tripropanoate is unique due to its specific ester groups and the octane backbone, which provide distinct physical and chemical properties. These properties make it suitable for specific applications in synthesis and industrial processes.
Propriétés
Numéro CAS |
5451-28-5 |
|---|---|
Formule moléculaire |
C17H30O6 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4,7-di(propanoyloxy)octyl propanoate |
InChI |
InChI=1S/C17H30O6/c1-5-15(18)21-12-8-9-14(23-17(20)7-3)11-10-13(4)22-16(19)6-2/h13-14H,5-12H2,1-4H3 |
Clé InChI |
GWFJIGMSCAUYFP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCCC(CCC(C)OC(=O)CC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


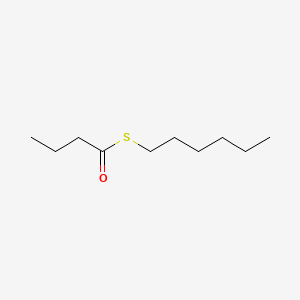
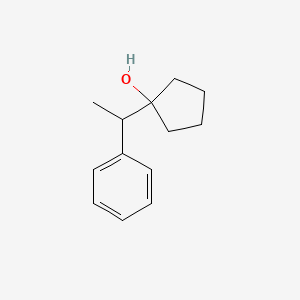
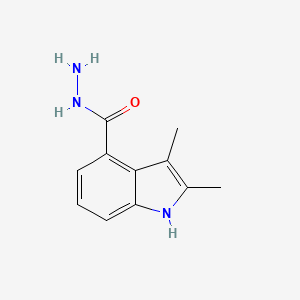

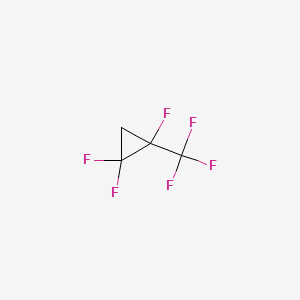

![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

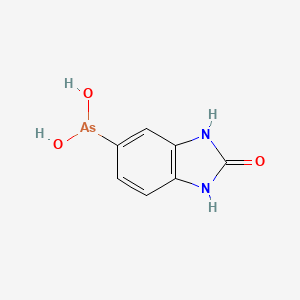

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
